(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide
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Overview
Description
The compound “(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide” is a derivative of 4-Hydroxy-3,5-dimethoxybenzoic acid . This parent compound is used for synthesis and has a chemical formula of 3,5-(CH₃O)₂-4-(OH)C₆H₂COOH .
Physical And Chemical Properties Analysis
The parent compound, 4-Hydroxy-3,5-dimethoxybenzoic acid, has a melting point of 206 - 209 °C .Scientific Research Applications
Photodynamic Therapy Applications
Photodynamic Therapy for Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been studied. These compounds, particularly zinc(II) phthalocyanine derivatives, exhibit remarkable properties as photosensitizers in photodynamic therapy (PDT) due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These features make them potential Type II photosensitizers for treating cancer, highlighting the critical role of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide derivatives in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic and Photophysical Properties
Enhanced Spectroscopic Properties : Research into the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units has provided insights into their potential applications. These compounds exhibit favorable fluorescence, singlet oxygen production, and photostability, making them suitable candidates for photodynamic therapy and other applications requiring efficient photosensitization (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Enzyme Inhibitory Effects
Antimicrobial Activity and Enzyme Inhibition : A study on new Schiff bases of Sulfa drugs and their metal complexes has revealed significant antimicrobial activity and carbonic anhydrase enzyme inhibitor effects. These findings demonstrate the potential of this compound derivatives in creating new antimicrobial agents and enzyme inhibitors, contributing to the development of new therapeutic strategies (Alyar et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-13-8-11(9-14(21-2)15(13)17)10-16-22(18,19)12-6-4-3-5-7-12/h3-10,17H,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOLLYBPXIFCIA-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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